3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
Helveticosol is a cardenolide glycoside.
Scientific Research Applications
Structural Analysis and Applications
Crystallographic Characterization : The compound has been isolated from traditional Chinese medicine and analyzed through crystallography, revealing its molecular conformation and interactions, which are crucial for understanding its potential applications (Yu-wei Zhang et al., 2012).
Androsterone Derivatives and Biological Activity : Research on androsterone derivatives, which share structural similarities with the compound, suggests potential biological activities, including interactions with steroid receptors (G. Djigoué et al., 2012).
Potential Therapeutic Applications
Antioxidant Properties : Analogues of the compound, combining aspects of vitamins C and E, have shown significant antioxidant effects, suggesting a potential for therapeutic use in conditions involving oxidative stress (S. Manfredini et al., 2000).
Antimicrobial Activity : Certain derivatives have displayed antimicrobial properties, indicating potential for use in treating infectious diseases (L. Sidjui et al., 2015).
Molecular Interactions and Effects
- Channel Gating Modification : Studies on similar molecular structures have shown that certain compounds can alter the gating of ion channels, which could have implications for the treatment of cardiovascular disorders (Alison A. Gardner et al., 2017).
Synthesis and Chemical Properties
Synthetic Approaches : Research into synthetic methods for related compounds provides insights into potential pathways for synthesizing and modifying this compound for various applications (A. Gimazetdinov et al., 2016).
Solubility Studies : Understanding the solubility of related saccharides in different solvents is crucial for pharmaceutical formulation and could guide the development of delivery systems for this compound (Xingchu Gong et al., 2012).
properties
Molecular Formula |
C29H44O9 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
3-[(3S,5S,10R,13R,14S)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O9/c1-16-25(33)22(31)12-24(37-16)38-18-3-8-27(15-30)20-4-7-26(2)19(17-11-23(32)36-14-17)6-10-29(26,35)21(20)5-9-28(27,34)13-18/h11,16,18-22,24-25,30-31,33-35H,3-10,12-15H2,1-2H3/t16-,18+,19?,20?,21?,22+,24+,25-,26-,27+,28+,29+/m1/s1 |
InChI Key |
KISYRRMFQYIIFQ-PQLBFUHRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5(C(CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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